molecular formula C10H9Cl2NO B255529 N-allyl-3,4-dichlorobenzamide

N-allyl-3,4-dichlorobenzamide

Cat. No. B255529
M. Wt: 230.09 g/mol
InChI Key: PSGJMCFHDCSCBY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-allyl-3,4-dichlorobenzamide, also known as aclonifen, is a herbicide that is widely used in agriculture to control weeds. It belongs to the chemical family of benzamides and is known for its selective action against broad-leaved weeds. Aclonifen is a white crystalline solid that is soluble in organic solvents but insoluble in water.

Scientific Research Applications

N-allyl-3,4-dichlorobenzamide has been extensively studied for its herbicidal properties. It is used to control weeds in various crops such as soybean, cotton, and wheat. The herbicide works by inhibiting the photosynthesis process in the target weeds, leading to their death. Apart from its use as a herbicide, this compound has also been studied for its potential as a fungicide and insecticide.

Mechanism of Action

The mechanism of action of N-allyl-3,4-dichlorobenzamide involves the inhibition of the photosynthesis process in the target weeds. The herbicide binds to the D1 protein of photosystem II, which is responsible for the transfer of electrons during photosynthesis. This leads to the disruption of the electron transport chain, resulting in the production of reactive oxygen species that cause oxidative damage to the plant cells. Eventually, the plant cells die due to the lack of energy production.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to mammals and other non-target organisms. However, it can cause skin and eye irritation upon contact. The herbicide is rapidly metabolized in plants and soil, leading to its low persistence in the environment. It has also been shown to have low mobility in soil, reducing the risk of groundwater contamination.

Advantages and Limitations for Lab Experiments

N-allyl-3,4-dichlorobenzamide is widely used in lab experiments to study the effects of herbicides on plants. Its selectivity towards broad-leaved weeds makes it a valuable tool for weed control in various crops. However, its use is limited to certain crops, and it may not be effective against all types of weeds. Additionally, the herbicide's mode of action is well understood, making it less suitable for research on new herbicidal mechanisms.

Future Directions

Future research on N-allyl-3,4-dichlorobenzamide could focus on its potential as a fungicide and insecticide. The herbicide's low toxicity to non-target organisms makes it an attractive alternative to conventional pesticides. Additionally, research could be conducted on the development of new herbicides based on the benzamide family, with improved selectivity and efficacy. Studies could also investigate the effect of this compound on soil microbiota and its potential impact on soil health.
Conclusion:
This compound is a valuable herbicide that is widely used in agriculture to control broad-leaved weeds. Its selective action and low toxicity to non-target organisms make it a popular choice among farmers. While its mode of action is well understood, future research could focus on its potential as a fungicide and insecticide, as well as the development of new herbicides based on the benzamide family.

Synthesis Methods

The synthesis of N-allyl-3,4-dichlorobenzamide involves the reaction of 3,4-dichlorobenzoic acid with allylamine in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction yields this compound as the final product. The purity of the product can be improved by recrystallization from a suitable solvent.

properties

Molecular Formula

C10H9Cl2NO

Molecular Weight

230.09 g/mol

IUPAC Name

3,4-dichloro-N-prop-2-enylbenzamide

InChI

InChI=1S/C10H9Cl2NO/c1-2-5-13-10(14)7-3-4-8(11)9(12)6-7/h2-4,6H,1,5H2,(H,13,14)

InChI Key

PSGJMCFHDCSCBY-UHFFFAOYSA-N

SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Canonical SMILES

C=CCNC(=O)C1=CC(=C(C=C1)Cl)Cl

Origin of Product

United States

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